molecular formula C10H8ClN3OS B2820255 N'-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide CAS No. 478064-09-4

N'-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide

Cat. No.: B2820255
CAS No.: 478064-09-4
M. Wt: 253.7
InChI Key: VQLFJNQPYHEWEJ-UHFFFAOYSA-N
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Description

“N’-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide” is a chemical compound with the CAS Number: 478064-09-4 . It has a molecular weight of 253.71 and its IUPAC name is N’- (6-chloro-2-pyridinyl)-2-thiophenecarbohydrazide . The compound is in solid form .


Synthesis Analysis

The synthesis of similar compounds involves the use of thiophene-2-carbonyl chloride and hydrazide . The acid chloride is added dropwise to a mixture of hydrazide and NaOH in dichloromethane and water at 0 °C . After complete addition of acid chloride, the reaction mixture is stirred at 0 °C for 2 hours and at room temperature for another 2 hours .


Molecular Structure Analysis

The InChI code for the compound is 1S/C10H8ClN3OS/c11-8-4-1-5-9 (12-8)13-14-10 (15)7-3-2-6-16-7/h1-6H, (H,12,13) (H,14,15) . This indicates the presence of chlorine, nitrogen, oxygen, sulfur, and carbon atoms in the compound.


Physical And Chemical Properties Analysis

“N’-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide” is a solid compound . It has a molecular weight of 253.71 .

Scientific Research Applications

Supramolecular Architectures and Quantum Chemical Insights

Research on pyridine-based hydrazone derivatives, including N'-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide, has shown significant advancements in the synthesis and analysis of novel compounds through ultrasonication techniques. These compounds exhibit remarkable non-linear optical (NLO) properties, which are crucial for materials science applications. Structural analyses reveal the importance of intra- and intermolecular hydrogen bonds in stabilizing the crystal structures, highlighting their potential in materials architecture due to their compact acceptors comprising nitrogen and oxygen atoms. The computational analyses affirm the exceptional NLO characteristics of these derivatives, underscoring their applicability in quantum chemistry and materials science (Khalid et al., 2021).

Synthesis and Structural Insights

The synthesis and structural characterization of thiophene-2-carbohydrazide derivatives have provided deep insights into their chemical properties and potential applications. Through advanced synthetic methodologies, including microwave-assisted reactions, these studies offer a foundational understanding of amide tautomerization and its implications for chemical synthesis. The detailed structural analysis through X-ray diffraction (XRD) and density functional theory (DFT) computations further elucidates the molecular configurations and interactions, paving the way for the development of novel compounds with potential applications in drug discovery and material science (Al‐Zaqri et al., 2020).

Molecular Docking and Biological Activity

The exploration of novel pyridine and fused pyridine derivatives, derived from thiophene-2-carbohydrazide, in molecular docking studies has opened new avenues in drug discovery. These compounds exhibit antimicrobial and antioxidant activities, demonstrating the significant potential of thiophene-2-carbohydrazide derivatives in developing therapeutic agents. The molecular docking screenings towards specific proteins reveal moderate to good binding energies, indicating the efficacy of these compounds in targeting biological molecules (Flefel et al., 2018).

Antimicrobial Applications

Studies on benzo[b]thiophene acylhydrazones, including derivatives of thiophene-2-carbohydrazide, have identified several compounds with potent antimicrobial activities against multidrug-resistant Staphylococcus aureus. The structural diversification of these compounds has led to the discovery of non-cytotoxic derivatives showing promising minimal inhibitory concentrations. This research highlights the potential of thiophene-2-carbohydrazide derivatives in addressing the challenge of antibiotic resistance, offering new strategies for antimicrobial drug development (Barbier et al., 2022).

Chemosensor Applications

The synthesis of thiophene-based chemosensors, like N'-(pyridine-2-ylmethylene)thiophene-2-carbohydrazide, has demonstrated significant potential in detecting metal ions, such as indium (III). These chemosensors exhibit a remarkable fluorescence enhancement upon binding with specific ions, showcasing their utility in environmental monitoring and analytical chemistry. The low detection limits and specific binding capabilities make these compounds valuable tools in the development of sensitive and selective chemosensors (Cho et al., 2018).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Future Directions

The development of thiophene-based chemosensors for the detection of various ions and molecules is an emerging area of research . The compound “N’-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide” could potentially be used in the development of such chemosensors, given its structural similarity to other thiophene derivatives .

Properties

IUPAC Name

N'-(6-chloropyridin-2-yl)thiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3OS/c11-8-4-1-5-9(12-8)13-14-10(15)7-3-2-6-16-7/h1-6H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLFJNQPYHEWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NNC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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